molecular formula C12H16N2S B1269946 N-phenylpiperidine-1-carbothioamide CAS No. 2762-59-6

N-phenylpiperidine-1-carbothioamide

Cat. No.: B1269946
CAS No.: 2762-59-6
M. Wt: 220.34 g/mol
InChI Key: VYTYEDNCIFTZDH-UHFFFAOYSA-N
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Description

N-Phenylpiperidine-1-carbothioamide (CAS 2762-59-6) is an organic thiourea derivative with the molecular formula C12H16N2S and a molecular weight of 220.33 g/mol . This compound serves as a valuable building block in materials science and crystal engineering research, primarily due to its well-defined intermolecular interactions that facilitate the rational design of molecular crystals . Single-crystal X-ray diffraction analysis reveals that the molecular crystal is stabilized by a prominent intermolecular N—H···S hydrogen bond, in addition to weaker intramolecular C—H···S and C—H···N hydrogen-bonding interactions . Key structural parameters include a C6—S1 bond length of 1.7056 (17) Å and an N1—C6 distance of 1.349 (2) Å . The compound is a synthetic precursor, efficiently prepared with an 86% yield by the reaction of phenyl isothiocyanate with piperidine in refluxing ethanol, with single crystals typically obtained through recrystallization from ethanol at room temperature . Physicochemical properties include a calculated density of 1.197 g/cm³ and a calculated boiling point of 326.3°C at 760 mmHg . Researchers should note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenylpiperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYEDNCIFTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351358
Record name N-phenylpiperidine-1-carbothioamide
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Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2762-59-6
Record name 1-Piperidinecarboxanilide, thio-
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Record name 1-Piperidinecarboxanilide, thio-
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Record name N-phenylpiperidine-1-carbothioamide
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Record name 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA
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Preparation Methods

Reaction Mechanism and Stoichiometry

Phenyl isothiocyanate reacts with piperidine through a nucleophilic addition mechanism. The lone pair on piperidine’s nitrogen attacks the electrophilic carbon in the isothiocyanate group, forming a thiourea bond. The reaction follows a 1:1 molar ratio, as demonstrated by Li and Jian (2008), who used 0.1 mol of each reactant in 20 mL of ethanol. Equimolar stoichiometry ensures minimal side products and maximizes yield.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol, yielding colorless crystals suitable for X-ray diffraction. This step removes unreacted starting materials and byproducts, ensuring a purity >95% as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Characterization and Structural Validation

Spectroscopic Analysis

While the provided sources lack explicit NMR data for this compound, analogous thiourea derivatives exhibit distinct $$ ^1\text{H} $$ NMR signals for aromatic protons (δ 7.2–7.5 ppm) and thiourea NH groups (δ ~10 ppm). Infrared (IR) spectroscopy typically shows a strong absorption band near 1250 cm$$ ^{-1} $$, corresponding to the C=S stretch.

Crystallographic Insights

X-ray diffraction reveals a planar thiourea moiety with intermolecular N–H···S hydrogen bonds (2.42 Å) and intramolecular C–H···S interactions (2.84 Å). The C6–S1 bond length measures 1.7056 Å, consistent with thiourea derivatives, while the N1–C6 bond (1.349 Å) indicates partial double-bond character due to resonance.

Table 2: Key Bond Lengths in this compound

Bond Length (Å)
S1–C6 1.7056
N1–C6 1.349
N2–C6 1.368
C7–C12 (aromatic) 1.388

Scalability and Industrial Feasibility

The method’s scalability is evidenced by its 86% yield at 0.1 mol scale, suggesting potential for kilogram-scale production. Continuous flow reactors could further enhance efficiency by maintaining optimal reflux conditions and reducing reaction time. Industrial purification may employ column chromatography instead of recrystallization to handle larger volumes.

Chemical Reactions Analysis

Types of Reactions

N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenylpiperidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered drug metabolism . The compound’s thiocarbonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-Phenylpyrrolidine-1-carbothioamide (C₁₁H₁₄N₂S)

Structural Differences :

  • Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring, introducing increased ring strain and altered conformational flexibility .

Crystal Packing :

  • Exhibits intermolecular N–H⋯S hydrogen bonds but lacks the weaker C–H⋯N interactions observed in the piperidine derivative .

Implications :

N-Phenyl-N-[(E)-(phenylimino)(1-piperidinyl)methyl]piperidine-1-carbothioamide (C₂₄H₃₀N₄S)

Structural Complexity :

  • Features an additional phenylimino group and extended piperidine substitution, increasing molecular weight (406.59 g/mol) and steric hindrance .

Functional Implications :

  • No experimental data on physical properties or synthesis yield are available .

Ranitidine-Related Thioamide Derivatives

However, their structures diverge significantly due to furan and nitro groups, emphasizing distinct biological roles compared to N-phenylpiperidine-1-carbothioamide .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Hydrogen Bonds
This compound C₁₂H₁₆N₂S 220.33 96 90 N–H⋯S, C–H⋯S, C–H⋯N
N-Phenylpyrrolidine-1-carbothioamide C₁₁H₁₄N₂S 206.31 N/R N/R N–H⋯S
N-Phenyl-N-(phenylimino) derivative C₂₄H₃₀N₄S 406.59 N/R N/R N/R

Table 2: Spectroscopic Comparison

Compound IR (C=S stretch, cm⁻¹) ¹H NMR (NH signal, ppm) ¹³C NMR (C=S, ppm)
This compound 1697 7.38 182.53
N-Phenylpyrrolidine-1-carbothioamide N/R N/R N/R

Research Findings and Implications

  • Hydrogen Bonding : The piperidine derivative’s stability is enhanced by multiple weak interactions (C–H⋯S/N), whereas the pyrrolidine analog relies solely on N–H⋯S .
  • Steric Effects : Bulky substituents, as in the C₂₄H₃₀N₄S derivative, may hinder crystallization but offer opportunities in designing molecular receptors .
  • Synthetic Efficiency : The high yield (90%) of this compound underscores its practicality for large-scale applications .

Biological Activity

N-Phenylpiperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiocarbonyl compounds. A notable method includes the reaction of phenyl isothiocyanate with piperidine, resulting in the formation of the carbothioamide structure. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the expected molecular structure and bonding configurations .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, hypoglycemic, and potential anticancer effects. Below is a detailed examination of these activities.

Antimicrobial Activity

Research indicates that several derivatives of carbothioamides, including this compound, show significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit growth inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial action:

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli19
This compoundS. aureus18
GentamicinE. coli26
AmpicillinS. aureus23

These findings suggest that modifications in the carbothioamide moiety can enhance antimicrobial potency .

Hypoglycemic Activity

In vivo studies have reported the hypoglycemic effects of this compound in diabetic models. For example, one study showed that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic rats when administered at specific dosages. The results indicated a dose-dependent response, highlighting its potential as an antidiabetic agent:

Dose (mg/kg)Blood Glucose Reduction (%)
530
1045
2060

This activity is attributed to the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that this compound induces apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. For instance, treatment with this compound resulted in significant morphological changes characteristic of apoptosis in DLD1 cells:

  • IC50 Values : The compound exhibited an IC50 value of approximately 9 μM against DLD1 cells.
  • Mechanism : Increased levels of γH2AX protein were observed, indicating DNA strand breaks, along with decreased expression of proliferating cell nuclear antigen (PCNA), suggesting inhibited cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Antimicrobial Efficacy : A study evaluated various derivatives against clinical isolates of resistant bacteria, demonstrating that some modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Diabetes Management : Another study focused on diabetic rats treated with varying doses of this compound, showing significant reductions in fasting blood glucose levels over a period of two weeks.
  • Cancer Research : Research involving human leukemia cell lines showed that treatment with this compound led to a marked increase in apoptosis markers compared to untreated controls.

Q & A

Q. What are the standard synthetic protocols for N-phenylpiperidine-1-carbothioamide, and how are yields optimized?

The compound is synthesized via the reaction of piperidine with phenyl isothiocyanate under ambient conditions. Key steps include:

  • Dissolving piperidine in a solvent (e.g., dichloromethane) and adding phenyl isothiocyanate dropwise with stirring.
  • Purification via column chromatography (e.g., using EtOAc/hexane = 15/85 v/v) to achieve 90% yield .
  • Monitoring reaction progress by TLC (Rf = 0.18 in EtOAc/hexane = 10/90 v/v) . Optimized yields rely on stoichiometric control, solvent selection, and efficient chromatographic separation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should researchers expect?

  • 1H NMR (CDCl₃, 500 MHz): Peaks at δ 7.38 (s, 1H, NH), 7.33–7.10 (m, aromatic H), 3.77–3.76 (m, piperidine CH₂), and 1.65 ppm (s, piperidine CH₂) .
  • 13C NMR (CDCl₃, 125 MHz): Signals at δ 182.53 (C=S), 140.38 (aromatic C), and 50.80 ppm (piperidine N–C) .
  • IR (neat): Stretching bands at 3750–3502 cm⁻¹ (N–H), 2939 cm⁻¹ (C–H), and 1697 cm⁻¹ (C=S) . Melting point analysis (96°C) further confirms purity .

Q. What purification methods are recommended post-synthesis to achieve high-purity this compound?

Column chromatography with EtOAc/hexane (15:85 v/v) is effective, as demonstrated by a 90% yield and high-resolution NMR data . Recrystallization from polar solvents (e.g., ethanol) may also enhance purity, though chromatographic separation is preferred for scale-up .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what software tools are recommended?

  • Crystallographic parameters: Monoclinic space group P2₁/c with unit cell dimensions a = 11.661 Å, b = 9.522 Å, c = 10.989 Å, and β = 102.15° .
  • Hydrogen bonding: Intermolecular N–H⋯S (2.42 Å) and weak C–H⋯S/N interactions stabilize the crystal lattice .
  • Software: SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .

Q. What methodologies address discrepancies in crystallographic data interpretation for thioamide-containing compounds?

  • Data validation: Ensure a high data-to-parameter ratio (>15:1) and low R factors (e.g., R = 0.041, wR = 0.124) to minimize overfitting .
  • Cross-validation: Compare hydrogen-bonding geometries with spectroscopic data (e.g., IR C=S stretching) to confirm structural consistency .
  • Software checks: Use PLATON or Olex2 to detect missed symmetry or disorder .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • N–H⋯S hydrogen bonds (2.42 Å) and C–H⋯S/N contacts direct molecular alignment into layered networks .
  • Van der Waals interactions between phenyl and piperidine moieties contribute to dense packing (density = 1.227 g/cm³) .
  • Implications include thermal stability and solubility behavior, critical for material design .

Q. In computational studies, which molecular descriptors are critical for modeling the reactivity of this compound?

  • Electronic parameters: The C=S bond (IR: 1697 cm⁻¹) and aromatic π-system (NMR δ 128–140 ppm) dictate electrophilic/nucleophilic sites .
  • Torsional angles: Crystal structure-derived dihedral angles (e.g., N1–C1–C3–C4 = −56.8°) inform conformational flexibility in docking studies .
  • InChI/SMILES identifiers: Canonical SMILES S=C(N1CCCCC1)Nc1ccccc1 enables accurate quantum mechanical calculations .

Methodological Notes

  • Synthesis: Prioritize anhydrous conditions to avoid thiourea hydrolysis .
  • Crystallography: Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .
  • Data contradiction resolution: Employ multi-method validation (e.g., XRD + NMR) to reconcile structural ambiguities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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